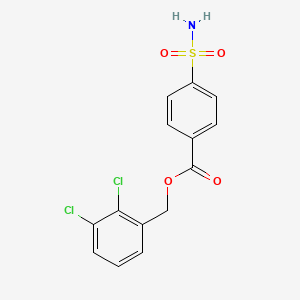![molecular formula C18H15N3O3S B4406660 N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4406660.png)
N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide
Descripción general
Descripción
N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide, also known as TH287, is a novel and potent small molecule inhibitor of the protein kinase NUAK1. NUAK1 is a serine/threonine kinase that plays an important role in regulating cellular metabolism, energy balance, and cell survival. Inhibition of NUAK1 has been shown to have potential therapeutic applications in cancer, metabolic disorders, and other diseases.
Mecanismo De Acción
NUAK1 is a key regulator of cellular metabolism and energy balance. It phosphorylates and activates several downstream targets involved in glucose and lipid metabolism, including AMPK and ACC. Inhibition of NUAK1 by N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide leads to decreased phosphorylation of these targets, resulting in decreased glucose uptake, lipid synthesis, and ATP production. This ultimately leads to cell cycle arrest and apoptosis in cancer cells and improved glucose and lipid metabolism in metabolic disorders.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, this compound induces cell cycle arrest and apoptosis through inhibition of NUAK1 activity. In metabolic disorders, this compound improves glucose tolerance and insulin sensitivity by decreasing glucose uptake and lipid synthesis. This compound also reduces tumor growth and metastasis in various cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is its potency and specificity for NUAK1. This allows for targeted inhibition of NUAK1 activity without affecting other kinases or cellular processes. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in different disease models.
Direcciones Futuras
There are several future directions for research on N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide. One area of interest is the development of more potent and soluble analogs of this compound for improved therapeutic applications. Another area of interest is the identification of biomarkers that can predict response to this compound treatment in cancer and metabolic disorders. Additionally, further studies are needed to elucidate the downstream targets and signaling pathways involved in the anti-cancer and metabolic effects of this compound.
Aplicaciones Científicas De Investigación
N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has been extensively studied in preclinical models of cancer and metabolic disorders. In vitro studies have shown that this compound inhibits NUAK1 activity and induces cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that this compound reduces tumor growth and metastasis in various cancer models. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.
Propiedades
IUPAC Name |
N-[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-15-10-13(20-17(22)12-4-2-8-19-11-12)6-7-14(15)21-18(23)16-5-3-9-25-16/h2-11H,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZVJBHBJDUHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



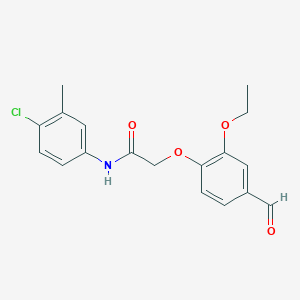
![N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406587.png)
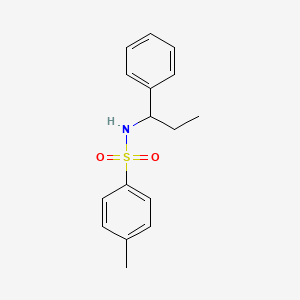
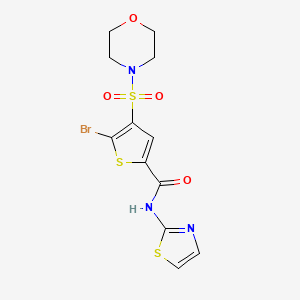
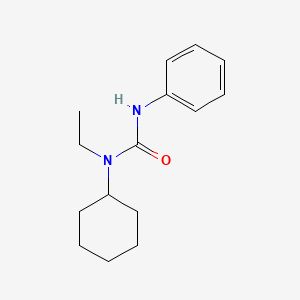
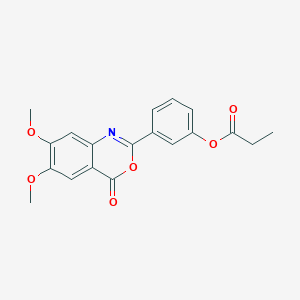
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4406611.png)
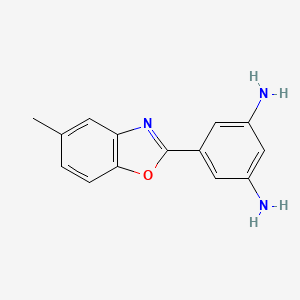
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4406631.png)
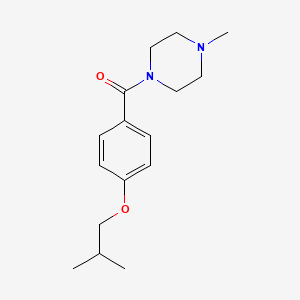
![N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide](/img/structure/B4406651.png)
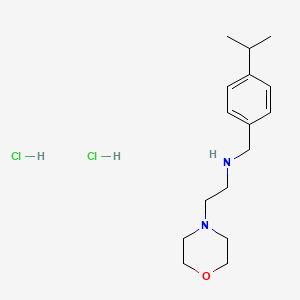
![N-[4-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4406669.png)
